TP808

Übersicht

Beschreibung

TP808 ist ein hoch vielseitiges Zwischenprodukt, das bei der Synthese einer breiten Palette von Tetracyclin-Antibiotika verwendet wird. Es ist bekannt für seine antimikrobielle Aktivität und spielt eine entscheidende Rolle bei der Entwicklung von Antibiotika .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen umfassen. Die Synthese umfasst typischerweise die Verwendung von siliziumbasierten Reagenzien und organischen Lösungsmitteln. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound in großen Mengen unter Verwendung optimierter Synthesewege hergestellt. Das Verfahren beinhaltet die Verwendung modernster Ausrüstung und Techniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Produktionsprozess ist auf Kosteneffizienz und Skalierbarkeit ausgelegt .

Wissenschaftliche Forschungsanwendungen

TP808 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Studien zu seinen Wechselwirkungen mit biologischen Molekülen und seinen Auswirkungen auf zelluläre Prozesse.

Medizin: Verwendung bei der Entwicklung neuer Antibiotika und antimikrobieller Wirkstoffe.

Industrie: Verwendung bei der Herstellung von Tetracyclin-Antibiotika für pharmazeutische Zwecke

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die 30S-Ribosomenuntereinheit von Bakterien bindet. Diese Bindung verhindert, dass Aminoacyl-Transfer-RNA in den A-Standort gelangt, wodurch die Verlängerung der Proteinkette verhindert wird. Dieser Mechanismus stoppt effektiv die bakterielle Proteinsynthese, was zur antimikrobiellen Aktivität von this compound führt .

Wirkmechanismus

Target of Action

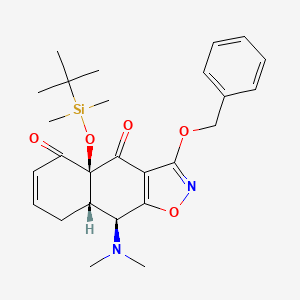

TP808, also known as (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-8H,8aH,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione, is a highly versatile intermediate for the construction of a wide range of tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that target a wide range of bacteria by inhibiting protein synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of tetracycline antibiotics . The end products of these pathways inhibit bacterial growth by interfering with protein synthesis.

Action Environment

The action environment of this compound is primarily in the laboratory or industrial settings where it is used in the synthesis of tetracycline antibiotics . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the efficacy and stability of this compound during the synthesis process.

Biochemische Analyse

Biochemical Properties

It is known that TP808 is a key intermediate in the synthesis of diverse tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that interact with the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . Therefore, it can be inferred that this compound may interact with enzymes and proteins involved in the biosynthesis of tetracyclines.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as an intermediate in the synthesis of tetracycline antibiotics, it is likely that this compound influences cellular processes related to antibiotic activity. Tetracyclines, for instance, are known to inhibit bacterial protein synthesis . Therefore, this compound may have similar effects on cellular processes, particularly in bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Given its role in the synthesis of tetracycline antibiotics, it can be inferred that this compound may be involved in the inhibition of protein synthesis at the molecular level. Tetracyclines, for example, bind to the 30S subunit of the bacterial ribosome, preventing the addition of new amino acids to the peptide chain . This compound may exert its effects through similar molecular interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TP808 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the use of silicon-based reagents and organic solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production process is designed to be cost-effective and scalable .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TP808 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Nukleophile

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Tetracyclin-Derivate mit verbesserten antimikrobiellen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die TP808 ähneln, gehören andere Tetracyclin-Zwischenprodukte wie:

- TP-809

- TP-810

- TP-811

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Vielseitigkeit und Wirksamkeit als Zwischenprodukt bei der Synthese von Tetracyclin-Antibiotika. Seine Fähigkeit, an die 30S-Ribosomenuntereinheit zu binden und die Proteinsynthese zu hemmen, macht es zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe .

Eigenschaften

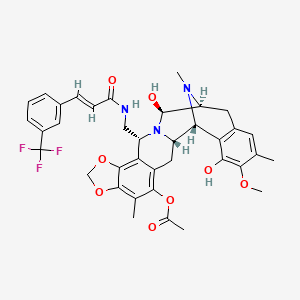

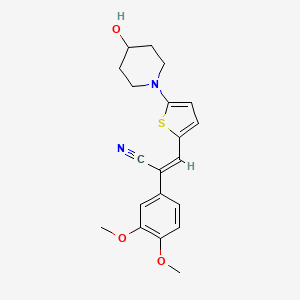

IUPAC Name |

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLVVLJLQJWFG-JCWFFFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852821-06-8 | |

| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)